Z-D-Orn-OH

Description

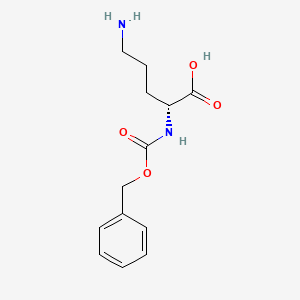

Z-D-Orn-OH, or N,N'-Bis-Carbobenzoxy-D-Ornithine, is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a D-ornithine backbone with two carbobenzoxy (Z) groups protecting the α- and δ-amino groups. The compound (CAS 13594-49-5) has the molecular formula C₂₁H₂₄N₂O₆ and is valued for its stability during solid-phase peptide synthesis (SPPS) . The Z groups are typically removed via hydrogenation or acidic conditions, enabling controlled deprotection in multi-step syntheses.

Properties

IUPAC Name |

(2R)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGRWJVRLNJIMR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427172 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112229-51-3 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid typically involves the protection of the amino group of a suitable amino acid precursor, followed by selective deprotection and further functionalization.

Industrial Production Methods

Industrial production of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid often employs biocatalysis due to its high enantioselectivity and environmentally friendly nature. Enzymes such as amino acid oxidases and aminotransferases are used to achieve the desired chirality and functionalization .

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as trifluoroacetic acid for deprotection or other acyl chlorides for re-protection.

Major Products Formed

The major products formed from these reactions include various protected and deprotected amino acids, amides, and esters, which are useful intermediates in further synthetic applications .

Scientific Research Applications

®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme mechanisms and protein synthesis.

Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: In the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis

Mechanism of Action

The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection at later stages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Z-D-Orn-OH and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Applications | Key Differences |

|---|---|---|---|---|---|---|

| Z-D-Orn(Z)-OH | 13594-49-5 | C₂₁H₂₄N₂O₆ | 408.43 | α,δ-Z | Peptide synthesis, metabolic studies | Dual Z protection; enhanced stability |

| Z-D-Dap-OH | 62234-37-1 | C₁₁H₁₄N₂O₄ | 238.24 | α-Z | Constrained peptides, enzyme mimics | Shorter backbone (propionic acid) |

| H-D-Orn(Boc)-OH | 184576-63-4 | C₁₀H₂₀N₂O₄ | 232.28 | δ-Boc | SPPS, acid-sensitive syntheses | Boc deprotection requires TFA |

| Z-D-Arg-OH | 6382-93-0 | C₁₄H₂₀N₄O₄ | 308.30 | α-Z | Cell-penetrating peptides | Guanidino group for binding/recognition |

| Z-Asn-OH | 2304-96-3 | C₁₂H₁₄N₂O₅ | 266.25 | α-Z | Asparagine-containing peptides | Amide side chain; solubility in water |

Detailed Analysis

Z-D-Dap-OH

- Structure: Features a D-2,3-diaminopropionic acid (Dap) backbone with a single Z group on the α-amino group.

- Applications : Used in constrained peptides due to its shorter carbon chain, which imposes conformational restrictions .

- Key Difference: Lacks the δ-amino group present in ornithine, limiting its utility in multi-site modifications.

H-D-Orn(Boc)-OH

- Structure : Contains a δ-Boc (tert-butoxycarbonyl) group instead of Z.

- Applications: Preferred in acid-sensitive syntheses, as Boc deprotection uses trifluoroacetic acid (TFA) instead of hydrogenolysis .

- Key Difference : Boc groups offer orthogonal protection strategies but require harsher acidic conditions compared to Z.

Z-D-Arg-OH

- Structure: Based on D-arginine with a Z-protected α-amino group and a guanidino side chain.

- Applications: Critical for synthesizing peptides targeting guanidino-binding receptors (e.g., integrins) .

- Key Difference: The guanidino group enhances binding affinity but introduces solubility challenges in non-polar solvents.

Z-Asn-OH

- Structure: Asparagine derivative with a Z-protected α-amino group and a carboxamide side chain.

- Applications : Essential for incorporating asparagine residues in glycopeptides. Solubility in water (19 mg/mL) facilitates aqueous-phase reactions .

- Key Difference : The amide side chain participates in hydrogen bonding, influencing peptide folding.

Research Findings

- Z-D-Orn(Z)-OH : Demonstrated utility in synthesizing antimicrobial peptides targeting bacterial membranes, where its dual Z groups prevent premature degradation .

- Z-D-Dap-OH : Used in enzyme inhibitors due to its ability to mimic transition states in catalytic sites .

- H-D-Orn(Boc)-OH : Shows compatibility with Fmoc-SPPS, enabling synthesis of acid-labile peptides like those containing glycosylated residues .

Biological Activity

Z-D-Orn-OH, also known as Z-D-ornithine, is a derivative of the amino acid ornithine, which plays a crucial role in various biological processes, including the urea cycle and protein synthesis. This compound has garnered attention in biochemical research due to its unique properties and potential applications in therapeutic development. This article explores the biological activity of this compound, highlighting its synthesis, interactions, and applications.

This compound is characterized by the presence of a Z (benzyloxycarbonyl) protecting group at the amino terminal. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The chemical formula is with a molecular weight of approximately 174.20 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Ornithine : The amino and side chain amine functionalities are protected using the Z group.

- Coupling Reactions : Following protection, this compound can be coupled with other amino acids to form peptides.

- Deprotection : The protective groups can be removed once the desired peptide structure is achieved.

Alternative methods include solid-phase peptide synthesis , which allows efficient assembly of peptide chains incorporating this compound .

Biological Activities

This compound exhibits various biological activities due to its role as an ornithine derivative:

- Protein-Protein Interactions : Research indicates that this compound can be utilized as a probe to study protein-protein interactions involving D-ornithine residues. By incorporating this compound into peptides or proteins, researchers can investigate binding affinities and specificities toward other proteins containing recognition sites for D-ornithine .

- Therapeutic Applications : The unique structure of this compound allows for the development of D-peptide mimics with potential therapeutic applications, particularly in designing drugs that target specific biological pathways .

- Enzyme Detection : this compound can be modified to create diagnostic tools for detecting enzymes or receptors that interact with D-ornithine-containing substrates .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Protein Interactions : A study demonstrated that peptides incorporating this compound showed enhanced binding to target proteins compared to their L-ornithine counterparts, indicating potential advantages in drug design .

- Therapeutic Potential : Research has indicated that D-peptides containing this compound exhibit improved stability and resistance to proteolytic degradation, making them promising candidates for therapeutic agents in treating various diseases .

- Material Science Applications : Investigations into the self-assembling properties of peptides containing D-ornithine have shown potential for developing novel materials with specific functionalities, such as drug delivery systems .

Comparative Analysis

The following table summarizes key characteristics of this compound in comparison with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a benzyloxycarbonyl group | Enhanced stability and solubility |

| N-alpha-ZN-delta-Orn(Boc)-OH | Contains a zinc coordination site | Potential for metalloantibiotic properties |

| Boc-L-Orn(Boc)-OH | L-isomer of ornithine | Different stereochemistry affecting activity |

| Boc-D-Orn(Z)-OH | Z-isomer with an additional protective group | Enhanced stability compared to non-protected forms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.